molecular formula C15H20N2O3 B2839257 N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1797873-07-4

N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No.: B2839257
CAS No.: 1797873-07-4
M. Wt: 276.336
InChI Key: RABYUJUGXFCAAX-UHFFFAOYSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: is an organic compound that features a furan ring and an isoxazole ring, both of which are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 2,5-dimethylfuran and 3,5-dimethylisoxazole.

    Step 1: The 2,5-dimethylfuran undergoes a formylation reaction to introduce a formyl group at the 3-position, yielding 3-formyl-2,5-dimethylfuran.

    Step 2: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Step 3: The hydroxymethyl group is converted to a bromomethyl group via bromination.

    Step 4: The bromomethyl derivative is reacted with 3,5-dimethylisoxazole in the presence of a base like potassium carbonate to form the desired N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the furan and isoxazole rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated furan and isoxazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Medicine

    Drug Development: Explored as a scaffold for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The furan and isoxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide: can be compared with other compounds featuring furan and isoxazole rings, such as:

Uniqueness

  • Structural Features : The specific substitution pattern on the furan and isoxazole rings imparts unique chemical and biological properties.
  • Reactivity : The presence of both electron-donating and electron-withdrawing groups influences the compound’s reactivity and stability.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-9-7-13(11(3)19-9)8-16-15(18)6-5-14-10(2)17-20-12(14)4/h7H,5-6,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABYUJUGXFCAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CCC2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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